molecular formula C14H14N2O2 B14708529 Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate CAS No. 22560-84-5

Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate

Cat. No.: B14708529
CAS No.: 22560-84-5
M. Wt: 242.27 g/mol
InChI Key: IELMCEIHXZGQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is particularly interesting because of its unique structure, which combines an indole moiety with a cyanoacrylate group, making it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate typically involves the reaction of 2,3-dihydro-2-methyl-1H-indole with cyanoacrylate under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), which provides a good yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The cyanoacrylate group can participate in reactions that modify the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
  • Indole-3-acetic acid derivatives

Uniqueness

Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate is unique due to its combination of an indole moiety with a cyanoacrylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

22560-84-5

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-cyano-3-(2-methyl-2,3-dihydroindol-1-yl)prop-2-enoate

InChI

InChI=1S/C14H14N2O2/c1-10-7-11-5-3-4-6-13(11)16(10)9-12(8-15)14(17)18-2/h3-6,9-10H,7H2,1-2H3

InChI Key

IELMCEIHXZGQBI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C=C(C#N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.